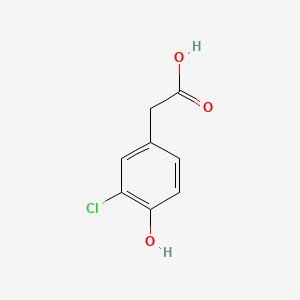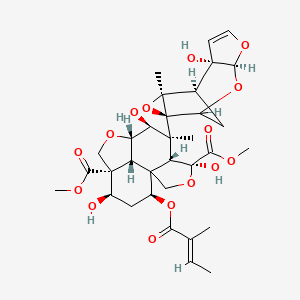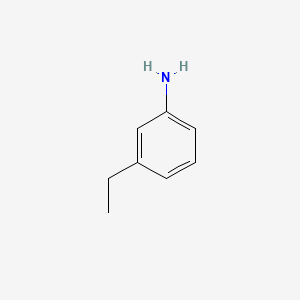
7-ヒドロキシメトトレキセート
概要
説明
This compound is notable for its role in inhibiting the proliferation of osteoclasts and inducing apoptosis in these cells . It is a significant molecule in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of folic acid derivatives.
作用機序
Target of Action
7-Hydroxymethotrexate (7-OH-MTX) is the main metabolite following methotrexate (MTX) application in humans . The primary target of 7-Hydroxymethotrexate, like its parent compound Methotrexate, is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .
Mode of Action
7-Hydroxymethotrexate inhibits dihydrofolate reductase, although it is much less active as an inhibitor compared to Methotrexate . By inhibiting this enzyme, 7-Hydroxymethotrexate disrupts the synthesis of nucleotides, thereby preventing cell division .
Biochemical Pathways
The major physiological interactions of Methotrexate, and by extension 7-Hydroxymethotrexate, include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . By inhibiting dihydrofolate reductase, these compounds disrupt the folate pathway, leading to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation .
Pharmacokinetics
Methotrexate is metabolized to 7-Hydroxymethotrexate by aldehyde oxidase . The rate of hydroxylation decreases with increased glutamate conjugation . Small amounts (<11%) of 7-Hydroxymethotrexate have been found in the urine of patients receiving high-dose Methotrexate therapy . The population clearance values for Methotrexate and 7-Hydroxymethotrexate are 4.6 and 3.0 l/h/m^2, respectively .
Result of Action
The inhibition of dihydrofolate reductase by 7-Hydroxymethotrexate leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation . This can have anti-inflammatory effects, particularly in cells like T-lymphocytes .
Action Environment
The action of 7-Hydroxymethotrexate can be influenced by various environmental factors. For instance, under acidic conditions, Methotrexate and 7-Hydroxymethotrexate can crystallize in the kidney tubules, leading to nephrotoxicity . Additionally, the bioactivity of 7-Hydroxymethotrexate polyglutamates is similar to that of Methotrexate polyglutamates, suggesting that liver function might influence the pharmacokinetics of these compounds .
生化学分析
Biochemical Properties
7-Hydroxymethotrexate interacts with various enzymes and proteins. It is hydroxylated to 7-Hydroxymethotrexate by aldehyde oxidase, the enzyme which converts the anti-gout drug, allopurinol, to its active metabolite, oxypurinol . The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells .
Cellular Effects
7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes . It has been found that 7-Hydroxymethotrexate can provoke distinct modalities of antifolate resistance compared with the parent drug Methotrexate .
Molecular Mechanism
7-Hydroxymethotrexate is a phase I metabolite of Methotrexate, which is converted by hepatic aldehyde oxidases . It is known that 7-Hydroxymethotrexate can reduce the effectiveness of methotrexate, which is associated with increased excretion of methotrexate due to a decrease in polyglutamation and binding to enzymes .
Temporal Effects in Laboratory Settings
The level of 7-Hydroxymethotrexate directly correlated with the level of Methotrexate polyglutamates in both red blood cells and mononuclear cells . After 24 weeks of therapy, the level of 7-Hydroxymethotrexate in red blood cells was inversely correlated with the disease activity score .
Dosage Effects in Animal Models
In a rat model, it was demonstrated that 7-Hydroxymethotrexate has a lower maximum tolerated dose than Methotrexate after 8 hours . The 7-Hydroxymethotrexate concentrations were in the therapeutic range after high-dose Methotrexate .
Metabolic Pathways
7-Hydroxymethotrexate is the main metabolite following Methotrexate application in humans . It is much less active as a dihydrofolic acid reductase inhibitor compared with the parent compound .
Transport and Distribution
Methotrexate is transported across cellular membranes via a carrier-mediated active type process . At high concentrations, when the carrier route is saturated, passive diffusion assumes greater importance .
Subcellular Localization
The polyglutamation of methotrexate maintains low cellular levels of methotrexate because only methotrexate is transported out of cells . Further, glutamation enhances its pharmacological actions because the methotrexate polyglutamates are inhibitors of dihydrofolate reductase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid involves multiple steps. The starting material is typically folic acid, which undergoes a series of chemical reactions including reduction, methylation, and amination to yield the final product . The reaction conditions often involve the use of strong reducing agents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis methods. It involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable for large-scale production .
化学反応の分析
Types of Reactions
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: Various substituents can be introduced into the molecule to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
類似化合物との比較
Similar Compounds
Methotrexate: Another folic acid derivative with similar inhibitory effects on cell proliferation.
Dihydrofolic Acid: A related compound involved in folic acid metabolism.
Uniqueness
2-[(4-{[(2,4-diamino-7-oxo-3H-pteridin-6-yl)methyl](methyl)amino}phenyl)formamido]pentanedioic acid is unique due to its specific inhibitory effects on osteoclasts and its potential therapeutic applications in bone-related diseases . Its structure allows for targeted interactions with cellular enzymes, making it a valuable tool in both research and medicine .
特性
CAS番号 |
5939-37-7 |
|---|---|
分子式 |
C20H22N8O6 |
分子量 |
470.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1 |
InChIキー |
HODZDDDNGRLGSI-NSHDSACASA-N |
SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
異性体SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-Hydroxymethotrexate; NSC 380963; NSC-380963; NSC380963; NSC 380962; NSC-380962; NSC380962; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















